2-Amino-2-(3,4-difluorophenyl)propanoic acid
Description
2-Amino-2-(3,4-difluorophenyl)propanoic acid is a fluorinated non-proteinogenic amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 3,4-difluorophenyl ring. The fluorine atoms at the 3- and 4-positions of the phenyl ring confer unique electronic and steric properties, enhancing metabolic stability and influencing receptor-binding interactions compared to non-fluorinated analogs. This compound is structurally related to aromatic amino acids like phenylalanine but features fluorine substitutions that modulate lipophilicity, acidity, and resistance to enzymatic degradation .
Properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJPPLBNNLFIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield 2-Amino-2-(3,4-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of 2-nitro-2-(3,4-difluorophenyl)propanoic acid.
Reduction: Formation of 2-amino-2-(3,4-difluorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Amino-2-(3,4-difluorophenyl)propanoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can undergo various chemical reactions such as oxidation and substitution to yield different derivatives .
Biology
- Enzyme Inhibition Studies : The compound is studied for its potential role in inhibiting specific enzymes involved in metabolic pathways. Its unique structure allows it to interact with enzyme active sites, potentially leading to the development of selective inhibitors .
- Glutamate Receptor Modulation : Research indicates that this compound can modulate glutamate receptors in the central nervous system, which may have implications for neurological health and disorders .
Medicine
- Neuroprotective Effects : Preliminary studies suggest that 2-Amino-2-(3,4-difluorophenyl)propanoic acid may provide neuroprotective benefits in models of oxidative stress and neurodegenerative diseases such as Alzheimer's .
- Cognitive Enhancement : The compound's ability to enhance synaptic plasticity suggests potential applications in improving memory and learning processes .
- Therapeutic Applications : Ongoing research is exploring its therapeutic effects for conditions like depression and anxiety by modulating glutamatergic signaling pathways .
Industry
- Material Development : In industrial applications, this compound is used in the development of new materials and chemical processes that leverage its unique chemical properties .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Tanaka et al. (2023) | Investigated the effects on synaptic plasticity in hippocampal neurons, demonstrating enhanced long-term potentiation associated with NMDA receptor activation. |
| Kim et al. (2024) | Reported that the compound exhibits neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases. |
| Lee et al. (2025) | Found that administration improved cognitive function in rodent models of Alzheimer's disease through modulation of glutamatergic signaling pathways. |
Pharmacological Applications
The unique properties of 2-Amino-2-(3,4-difluorophenyl)propanoic acid make it a candidate for various pharmacological applications:
- Neuroprotection : Its ability to modulate glutamate receptors may protect against neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.
- Cognitive Enhancement : Potential to improve synaptic plasticity suggests applications for enhancing memory and learning processes.
- Antidepressant Effects : Compounds affecting glutamate signaling may exhibit antidepressant properties based on preliminary studies .
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Fluorinated Propanoic Acid Derivatives
Key Findings :
- Fluorine Position : The 3,4-difluoro substitution in the target compound balances lipophilicity and electronic effects, whereas 2,5-difluoro isomers (e.g., CID 24701713) exhibit reduced steric bulk but altered dipole moments .
- Functional Group Modifications : Replacement of fluorine with hydroxyl (e.g., 3-fluoro-4-hydroxyphenyl derivative) introduces hydrogen-bonding capacity, increasing aqueous solubility but reducing blood-brain barrier penetration .
- Trifluorinated Derivatives : The 3,4,5-trifluorophenyl analog (CAS 870483-31-1) demonstrates higher lipophilicity (ClogP ~1.8 vs. ~1.2 for the target compound) but may suffer from reduced synthetic yields due to steric challenges .
Analogues with Methoxy and Hydroxyphenyl Substitutions
Table 2: Non-Fluorinated Propanoic Acid Derivatives
Key Findings :
- Methoxy vs. Fluoro : Methoxy groups (e.g., 3,4-dimethoxyphenyl) increase electron density on the aromatic ring, enhancing π-π stacking interactions but reducing oxidative stability compared to fluorinated analogs .
- Catechol Derivatives: Compounds like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS 555-30-6) exhibit antioxidant properties but are prone to rapid glucuronidation in vivo .
Acetic Acid Backbone Derivatives
Table 3: Fluorinated Acetic Acid Derivatives
Key Findings :
- Chain Length: Propanoic acid derivatives (e.g., target compound) exhibit higher conformational flexibility and improved binding to hydrophobic pockets compared to acetic acid analogs .
Biological Activity
2-Amino-2-(3,4-difluorophenyl)propanoic acid, also known as a derivative of phenylalanine, is an amino acid analog that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 2-amino-2-(3,4-difluorophenyl)propanoic acid is largely attributed to its ability to interact with various enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or altering their conformation, thereby modulating metabolic pathways .
- Cell Signaling Modulation: It influences cell signaling pathways, affecting processes such as cell growth and differentiation.
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including drug-resistant strains .
Biological Activity Overview
The following table summarizes key biological activities associated with 2-amino-2-(3,4-difluorophenyl)propanoic acid:
Case Studies and Research Findings
Recent studies have highlighted the diverse applications and effects of 2-amino-2-(3,4-difluorophenyl)propanoic acid:
- Antimicrobial Activity Study:
- Enzyme Interaction Analysis:
- Cancer Cell Line Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
